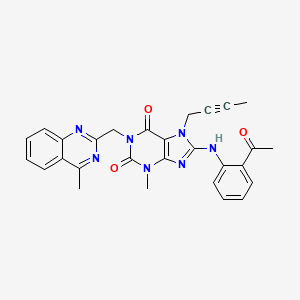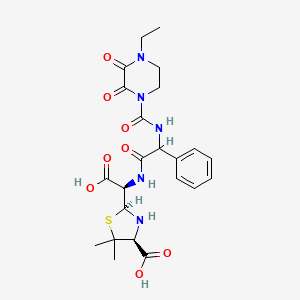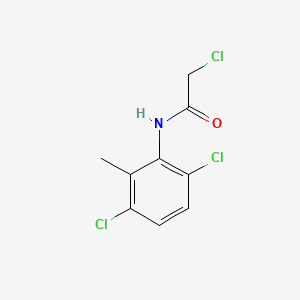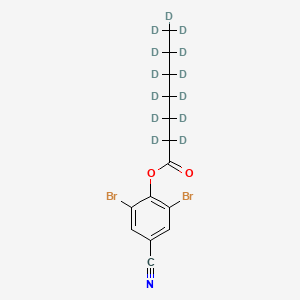![molecular formula C15H15ClO B13861676 (R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is a chiral compound with a biphenyl group attached to a chloropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the reaction of 4-bromobiphenyl with ®-propylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the propylene oxide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.
Reduction: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-propanol.
Substitution: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-aminopropan-2-ol or ®-1-([1,1’-Biphenyl]-4-yl)-3-thiopropan-2-ol.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its biphenyl group provides a hydrophobic surface that can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol has potential applications as a precursor for the synthesis of therapeutic agents. Its chiral nature is particularly important in the development of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its biphenyl group imparts rigidity and stability to the materials, enhancing their performance in various applications.
Mécanisme D'action
The mechanism of action of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the chloropropanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol
- 4-([1,1’-Biphenyl]-4-yl)-2-chlorobutan-1-ol
- 1-([1,1’-Biphenyl]-4-yl)-3-chloropropane
Uniqueness
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds. The presence of the biphenyl group also provides distinct chemical properties, such as increased hydrophobicity and rigidity, which can influence its interactions with molecular targets.
Propriétés
Formule moléculaire |
C15H15ClO |
|---|---|
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
(2R)-1-chloro-3-(4-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m1/s1 |
Clé InChI |
SFHXNWGGDWFBBR-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CCl)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)

![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)

![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)

![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)


![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)

